Product packaging for 4-bromo-1,1-diethoxybut-2-yne(Cat. No.:CAS No. 40274-30-4)

4-bromo-1,1-diethoxybut-2-yne

Cat. No.: B6249877
CAS No.: 40274-30-4
M. Wt: 221.1
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Description

4-Bromo-1,1-diethoxybut-2-yne is a chemical compound with the CAS Number 40274-30-4 and a molecular formula of C8H13BrO2 . It features a molecular weight of 221.09 . This compound is characterized by a unique structure that combines a bromoalkyne functional group with a diethoxy acetal, making it a versatile and valuable building block in organic synthesis . The presence of both the bromine atom and the alkyne moiety allows it to participate in various cross-coupling reactions, serving as a key intermediate for the construction of more complex molecular architectures. Its primary research application lies in its role as a homologating agent; for instance, compounds of this type are utilized in the synthesis of alkynyl acetals, which can be further transformed into valuable intermediates like 4,4-dimethoxybut-1-yne—a synthon used in the preparation of heterocycles and other complex organic molecules . The acetal group offers protective functionality and can be deprotected to reveal an aldehyde, expanding its utility in multi-step synthetic routes. Researchers in medicinal chemistry and materials science value this reagent for introducing functionalized alkyne segments into target structures. This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Properties

CAS No.

40274-30-4

Molecular Formula

C8H13BrO2

Molecular Weight

221.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for the Preparation of 4 Bromo 1,1 Diethoxybut 2 Yne

Classical Approaches to Alkynyl Bromide Synthesis Precursors

The synthesis of 4-bromo-1,1-diethoxybut-2-yne relies on the availability of key precursors, primarily terminal alkynes that can be subsequently halogenated, or molecules that already contain the necessary functionalities. The preparation of these precursors is rooted in classical organic transformations.

A critical precursor is 1,1-diethoxybut-2-yne, also known as propargylaldehyde diethyl acetal (B89532). Its synthesis has been accomplished through several methods, including the dehydrobromination of 2,3-dibromopropionaldehyde diethyl acetal. orgsyn.org This elimination reaction can be carried out using strong bases like potassium hydroxide (B78521) in ethanol (B145695) or sodium amide in liquid ammonia. orgsyn.org A particularly effective method for this transformation employs aqueous sodium hydroxide in the presence of a phase-transfer catalyst, such as tetrabutylammonium (B224687) hydrogen sulfate, which offers operational simplicity and is amenable to larger-scale preparations. orgsyn.org

Another strategy involves building the carbon skeleton through alkylation. Terminal alkynes can be deprotonated with a strong base, like sodium amide, to form a nucleophilic acetylide ion. jove.com This ion can then react with a suitable primary alkyl halide in an SN2 reaction to create a new carbon-carbon bond and extend the alkyne chain. jove.com For instance, lithium acetylide can be alkylated with bromoacetaldehyde (B98955) diethyl acetal to produce 4,4-diethoxybut-1-yne, a structural isomer of the direct precursor. orgsyn.org

Alternatively, functionalized bromoalkynes can serve as precursors. The synthesis of compounds like 4-bromo-1-butyne (B1278893) is a classic example, often prepared from the corresponding alcohol. 3-Butyn-1-ol can be effectively converted to 4-bromo-1-butyne using phosphorus tribromide in anhydrous ether, demonstrating a standard method for converting primary alcohols to alkyl bromides. chemicalbook.comorganic-chemistry.org

Precursor Starting Material(s) Key Reagents Typical Yield
Propiolaldehyde diethyl acetal 2,3-Dibromopropionaldehyde diethyl acetalNaOH (aq), Tetrabutylammonium hydrogen sulfate70% orgsyn.org
4-Bromo-1-butyne 3-Butyn-1-olPhosphorus tribromide (PBr₃), Ether27% chemicalbook.com
4,4-Diethoxybut-1-yne Lithium acetylide, Bromoacetaldehyde diethyl acetal-Low Yield orgsyn.org

Preparation of this compound via Alkyne Halogenation Protocols

A direct and common method for the synthesis of 1-bromoalkynes is the halogenation of a terminal alkyne. In this approach, the precursor 1,1-diethoxybut-2-yne is treated with an electrophilic bromine source to install the bromine atom at the terminal position of the alkyne.

Several protocols exist for this transformation. One of the most fundamental methods involves the deprotonation of the terminal alkyne with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a lithium acetylide intermediate. This highly nucleophilic species is then quenched with an electrophilic bromine source like elemental bromine (Br₂) or 1,2-dibromoethane (B42909) to yield the desired 1-bromoalkyne.

Another well-established method is the oxidative halogenation of terminal alkynes. This can be achieved using various reagent systems. For example, a combination of a bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), with an oxidant can generate the bromoalkyne. organic-chemistry.orgresearchgate.net One such system uses KBr with diacetoxyiodobenzene (B1259982) in a mixture of dichloromethane (B109758) and water to efficiently produce trans-dibromo compounds from alkenes and can be adapted for alkynes. researchgate.net Similarly, the use of chloramine-B as an oxidant with NaBr provides a direct route to 1-bromoalkynes under mild conditions. organic-chemistry.org The reaction of terminal alkynes with N-bromosuccinimide (NBS) in the presence of a catalyst like silver nitrate (B79036) is also a widely used method for synthesizing alkynyl bromides.

Halogenation Method Alkyne Substrate Key Reagents General Outcome
Base-mediated Halogenation Terminal Alkyne1. Strong Base (e.g., n-BuLi) 2. Electrophilic Br source (e.g., Br₂)Forms 1-bromoalkyne
Oxidative Halogenation Terminal AlkyneNaBr, Chloramine-BForms 1-bromoalkyne under mild conditions organic-chemistry.org
Silver-catalyzed Halogenation Terminal AlkyneN-Bromosuccinimide (NBS), AgNO₃Forms 1-bromoalkyne

Synthesis of this compound through Acetylenic Etherification Routes

The term "acetylenic etherification" can encompass several synthetic strategies where the formation of the ether linkage (in this case, the acetal) is a key step in constructing the target molecule. This can involve either forming the acetal on a pre-existing bromoalkyne backbone or coupling fragments that already contain the respective bromoalkyne and acetal moieties.

One plausible route begins with a C4 building block that already contains the bromoalkyne unit, such as 4-bromobut-2-ynal. This aldehyde can then be converted to the diethyl acetal through reaction with ethanol in the presence of an acid catalyst or by using an orthoformate ester like triethyl orthoformate. This approach isolates the formation of the sensitive alkynyl bromide from the acetalization step.

An alternative strategy is based on the reaction of organometallic derivatives of propargyl systems with orthoformates. For example, the aluminum derivative of propargyl bromide has been shown to react with trimethyl orthoformate to afford 4,4-dimethoxybut-1-yne (B1619715) in good yield. orgsyn.org Adapting this methodology by using a brominated propargyl species could potentially lead to the desired product, though this represents a more complex synthetic challenge. This type of reaction highlights a powerful method for constructing 1,1-dialkoxyalkyne structures.

Synthetic Strategy Key Precursor(s) Key Transformation
Acetal Formation on Bromo-alkyne 4-Bromobut-2-ynal, EthanolAcid-catalyzed acetalization
Organometallic Coupling Propargyl bromide derivative, Trialkyl orthoformateReaction of organoaluminum intermediate with orthoformate orgsyn.org

Optimization of Reaction Conditions for Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, more scalable process requires careful optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and high yield. thieme-connect.de For the synthesis of this compound, several aspects of the previously described routes can be targeted for optimization.

In routes that rely on elimination reactions to form the alkyne precursor, such as the dehydrobromination of a dihalide, the choice of base, solvent, and temperature is critical. While strong bases like sodium amide are effective, they can be hazardous on a large scale. The use of phase-transfer catalysis with aqueous sodium hydroxide offers a safer and operationally simpler alternative that is often more amenable to scale-up. orgsyn.org

For halogenation steps, minimizing the use of hazardous reagents like elemental bromine is a primary concern. The development of protocols using bromide salts (KBr, NaBr) in combination with safer oxidants is a significant step toward a more scalable process. organic-chemistry.orgresearchgate.net Optimization would involve fine-tuning the stoichiometry of the reagents, reaction time, and temperature to maximize yield and minimize the formation of byproducts, such as dibrominated species.

Streamlining the process by combining multiple steps into a one-pot or telescoped sequence can significantly improve scalability by reducing the number of workups and purifications. nih.govresearchgate.net For example, the generation of a lithium acetylide followed by in-situ quenching with a bromine source is a common one-pot procedure. A Design of Experiment (DoE) approach can be systematically used to study the interplay between variables like concentration, temperature, and time to identify the most robust and high-yielding conditions. researchgate.net Finally, the selection of starting materials that are inexpensive and readily available in large quantities is a crucial factor for any commercially viable, scalable synthesis. thieme-connect.deacs.org

Optimization Parameter Consideration for Scalability Example/Benefit
Reagent Selection Avoid hazardous or expensive reagents.Using NaOH with a phase-transfer catalyst instead of NaNH₂. orgsyn.org
Process Efficiency Combine steps to reduce workups and purifications.One-pot deprotonation and halogenation of the terminal alkyne.
Reaction Conditions Optimize temperature, concentration, and time for maximum yield and throughput.Design of Experiment (DoE) can identify optimal conditions. researchgate.net
Solvent Choice Use minimal amounts of environmentally benign and easily recoverable solvents.Aqueous-based systems or recycling of organic solvents.
Starting Materials Select inexpensive and commercially available precursors.Contributes to a more cost-effective overall process. thieme-connect.de

Reactivity and Transformational Chemistry of 4 Bromo 1,1 Diethoxybut 2 Yne

Reactions Involving the Alkynyl Moiety

The internal triple bond of 4-bromo-1,1-diethoxybut-2-yne is a region of high electron density, making it susceptible to a variety of addition and cycloaddition reactions. The presence of the adjacent acetal (B89532) and bromoalkyl groups influences the regioselectivity and stereoselectivity of these transformations.

While the classic Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, the internal alkyne of this compound can participate in other palladium-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org These reactions are fundamental for forming new carbon-carbon bonds. rsc.orgyoutube.com For instance, related haloalkynes can undergo palladium-catalyzed cross-haloalkynylation, where two different haloalkyne units couple to form dihaloalkenyne derivatives under mild, base-free conditions. nih.gov

Another relevant transformation is the deacetonative Sonogashira coupling, which has been demonstrated with aryl propargyl alcohols and aryl chlorides. organic-chemistry.org This suggests that the core structure of this compound is amenable to palladium-catalyzed C(sp)-C(sp²) bond formation, a cornerstone of modern organic synthesis. organic-chemistry.org The efficiency of these catalytic systems often relies on the in situ generation of the active Pd(0) species from a stable precatalyst. rsc.orgyoutube.com

Reaction TypeCoupling PartnersCatalyst SystemKey Features
Cross-Haloalkynylation Two different haloalkynesPd(0) catalystLigand- and base-free; high chemo- and regioselectivity. nih.gov
Deacetonative Sonogashira Aryl Propargyl Alcohol + Aryl HalidePalladacycle/XphosTolerates electron-poor alkynes and sterically hindered substrates. organic-chemistry.org
Copper-Free Sonogashira Aryl Bromide + Terminal Alkyne[DTBNpP]Pd(crotyl)ClRoom temperature; excellent functional group tolerance. nih.gov

Cycloaddition reactions are powerful methods for constructing cyclic compounds with high atom economy. The alkyne in this compound can serve as a competent dipolarophile or dienophile in these transformations.

[2+2] Cycloadditions: The intermolecular [2+2] cycloaddition between unactivated alkynes and alkenes can be catalyzed by transition metals like gold(I) or ruthenium to form highly strained and synthetically useful cyclobutene (B1205218) derivatives. acs.orgorgsyn.orgorganic-chemistry.org The success of these reactions often depends on sterically hindered catalysts that selectively activate the alkyne over the alkene. organic-chemistry.org

[3+2] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions involve the combination of a 1,3-dipole with a dipolarophile (the alkyne) to generate five-membered heterocyclic rings. A wide variety of 1,3-dipoles can be employed, leading to diverse heterocyclic products. For example, reactions with nitrones yield isoxazolines, sydnones produce pyrazoles, and oxiranes can lead to furans via selective C-C bond cleavage. researchgate.netacs.orgrsc.orgwikipedia.orgbeilstein-journals.org

[2+2+2] Cycloadditions: This reaction involves the transition-metal-catalyzed trimerization of three alkyne units to form substituted benzene (B151609) rings. While the heterotrimerization of three different alkynes can be challenging, tethering two alkyne components is a common strategy to control chemoselectivity. nih.gov The internal alkyne of the title compound could potentially participate in such reactions with other alkynes to build polysubstituted aromatic systems. researchgate.net

Cycloaddition TypeReactant PartnerCatalyst/ConditionsProduct Class
[2+2] AlkeneCationic Au(I) complexCyclobutene organic-chemistry.org
[2+2] Allene (B1206475)CpRu(MeCN)₃PF₆3-Alkylidenecyclobutene acs.org
[3+2] NitroneThermalIsoxazolidine/Isoxazoline wikipedia.org
[3+2] SydnoneThermal or Cu(I)Pyrazole beilstein-journals.org
[3+2] OxiraneLewis Acid2,5-Dihydrofuran rsc.org
[2+2+2] Two other alkynesRh, Co, Ni, or Ir catalystSubstituted Benzene nih.gov

The addition of nucleophiles to alkynes is a fundamental reaction for forming new carbon-heteroatom or carbon-carbon bonds. The reactivity of the alkyne is highly dependent on its electronic properties. Alkynes conjugated with electron-withdrawing groups are considered "activated" and readily undergo 1,4-conjugate addition (Michael addition) with soft nucleophiles like thiols and amines. nih.govacs.orgresearchgate.net

The alkyne in this compound is an internal, unactivated alkyne, as the acetal group is not strongly electron-withdrawing. Therefore, direct nucleophilic addition to the triple bond is generally sluggish and often requires activation by a transition metal catalyst.

Electrophilic reagents can add across the carbon-carbon triple bond. These reactions typically proceed through a vinyl carbocation intermediate. msu.educhemistrysteps.com The addition can occur once to yield a substituted alkene, or twice to form a saturated product.

Addition of Hydrogen Halides (HX): The addition of acids like HBr or HCl to an asymmetrical internal alkyne can lead to a mixture of regioisomeric vinyl halides. The regioselectivity is determined by the relative stability of the two possible vinyl carbocation intermediates. libretexts.orglumenlearning.com

Addition of Halogens (X₂): Halogens such as bromine (Br₂) or chlorine (Cl₂) add to alkynes, usually with anti-stereoselectivity, to form dihaloalkenes. A second addition can occur to produce a tetrahaloalkane. lumenlearning.combyjus.com

Hydration: In the presence of aqueous acid and a mercury(II) salt catalyst, water adds across the triple bond to form an enol intermediate, which rapidly tautomerizes to the more stable ketone. For an asymmetrical internal alkyne, this reaction can produce a mixture of two isomeric ketones. msu.edulibretexts.org

Hydrometallation and carbometallation involve the addition of a metal-hydride (M-H) or metal-carbon (M-C) bond, respectively, across the alkyne. These reactions are highly valuable as they generate versatile organometallic intermediates that can be further functionalized.

Hydrometallation: This process involves the addition of a metal hydride to the alkyne. Key examples include hydroboration and hydroalumination. Hydroboration-oxidation of an internal alkyne typically yields a ketone. libretexts.orgjove.com The use of various transition metal-free catalysts, such as aluminum-based complexes, can promote the cis-hydroboration of internal alkynes. nih.gov Hydroalumination, often catalyzed by titanium complexes, also provides a route to stereodefined vinylaluminum species. acs.org

Carbometallation: This reaction forms a new C-C bond and a new C-metal bond simultaneously. wikipedia.org Carboalumination, often catalyzed by zirconium complexes, and carboboration are powerful methods for the difunctionalization of alkynes. researchgate.netnih.govnih.gov These reactions can proceed with high regio- and stereoselectivity, providing access to tetrasubstituted alkenes. acs.org

Reactions Involving the Bromo-Substituent

The bromo-substituent is located at a propargylic position, making it an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups at the C4 position.

Propargyl halides are highly susceptible to nucleophilic substitution, which can proceed through direct Sₙ2 displacement or an Sₙ2' mechanism involving an allenic intermediate. acs.orgacs.orggoogle.com The choice of nucleophile and reaction conditions dictates the reaction pathway and product distribution. A variety of nucleophiles, including amines, thiols, alcohols, and carbanions (from dicarbonyl compounds), can be used to displace the bromide. nih.govresearchgate.netnbinno.com

Furthermore, the propargyl bromide moiety can participate in Barbier-type reactions. Mediated by metals like zinc, indium, or tin, the compound can add to aldehydes or ketones to form homopropargylic alcohols. nih.gov This provides a powerful method for carbon-carbon bond formation and the synthesis of more complex alcohol derivatives.

Finally, the C-Br bond is a suitable handle for transition-metal-catalyzed cross-coupling reactions. For example, in a Sonogashira coupling, this compound could act as the electrophilic partner, coupling with a terminal alkyne in the presence of palladium and copper catalysts to generate a conjugated enediyne derivative. nbinno.com

Reaction TypeReagent/NucleophileProduct Type
Nucleophilic Substitution (Sₙ2) Amines, Thiols, Cyanides, AzidesSubstituted alkynes
Barbier-type Reaction Aldehyde/Ketone + Metal (e.g., In, Zn)Homopropargylic alcohol nih.gov
Sonogashira Coupling Terminal Alkyne + Pd/Cu catalystConjugated diyne derivative nbinno.com

Metal-Halogen Exchange Reactions (e.g., Lithiation, Grignard Formation)

Metal-halogen exchange is a fundamental organometallic reaction that involves the transfer of a halogen atom from an organic halide to a metal. wikipedia.org This process is widely used for the preparation of organolithium and Grignar reagents. wikipedia.org The reactivity in these exchanges typically follows the trend I > Br > Cl.

For a compound like this compound, the bromine atom is situated at an sp3-hybridized carbon, which is allylic to the carbon-carbon triple bond. This structural feature is expected to influence its reactivity in metal-halogen exchange reactions.

Grignard Formation: The synthesis of a Grignard reagent would involve the reaction of this compound with magnesium metal. The resulting organomagnesium compound would be a valuable intermediate for the formation of new carbon-carbon bonds. The stability and reactivity of such a Grignard reagent would be influenced by the presence of the acetal and alkyne groups. It is known that Grignard reagents can be prepared by treating a preformed Grignard reagent with an organic halide, a method that tolerates many functional groups. wikipedia.org

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) with the sp3-Bromine

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically employ a transition metal catalyst, most commonly palladium.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. While there is extensive literature on Suzuki couplings of aryl and vinyl bromides, specific examples involving substrates like this compound are not prevalent in the reviewed literature. The success of such a reaction would depend on the ability of the sp3-carbon-bromine bond to undergo oxidative addition to the palladium catalyst without competing side reactions.

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound. Similar to the Suzuki coupling, the feasibility of a Stille reaction with this compound would be contingent on the reactivity of the C(sp3)-Br bond under the reaction conditions.

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide. The Negishi coupling is known for its wide applicability and functional group tolerance. The reaction of an organozinc derivative, formed from this compound via a metal-halogen exchange, with another organic halide, or the direct coupling of this compound with an organozinc reagent, could be a potential synthetic route.

Nucleophilic Substitution Reactions at the Brominated Carbon

The bromine atom in this compound is at a propargylic position, which generally enhances the reactivity of the substrate in nucleophilic substitution reactions. This is due to the ability of the adjacent alkyne to stabilize the transition state of both SN1 and SN2 reactions. Propargyl halides are versatile electrophiles for the introduction of the propargyl moiety.

The reaction of this compound with various nucleophiles (e.g., amines, thiols, cyanides) would be expected to proceed to afford the corresponding substituted products. The presence of the diethoxy acetal group would need to be considered, as strongly basic or acidic conditions could potentially affect its stability.

Reactions Involving the Diethoxy Acetal Group

Acid-Catalyzed Hydrolysis and Carbonyl Generation

Acetals are stable protecting groups for aldehydes and ketones under neutral or basic conditions. masterorganicchemistry.comlibretexts.org However, they are susceptible to hydrolysis under acidic conditions to regenerate the parent carbonyl compound. chemistrysteps.comorganicchemistrytutor.com The acid-catalyzed hydrolysis of the diethoxy acetal group in this compound would yield the corresponding aldehyde, 4-bromobut-2-ynal. This reaction is reversible, and to drive it to completion, an excess of water is typically used. organicchemistrytutor.com

The general mechanism for acid-catalyzed acetal hydrolysis involves:

Protonation of one of the acetal oxygen atoms.

Cleavage of a carbon-oxygen bond to form an alcohol and a resonance-stabilized oxocarbenium ion.

Nucleophilic attack by water on the oxocarbenium ion.

Deprotonation to form a hemiacetal.

Protonation of the remaining alkoxy group.

Elimination of a second molecule of alcohol to form a protonated carbonyl group.

Deprotonation to yield the final aldehyde or ketone. chemistrysteps.com

Transacetalization Reactions

Transacetalization is a process where an existing acetal is converted into a new acetal by reacting it with a different alcohol or diol in the presence of an acid catalyst. This reaction is driven by using a large excess of the new alcohol or by removing the original alcohol from the reaction mixture. For this compound, transacetalization could be employed to change the acetal protecting group, for instance, to a cyclic acetal by reacting it with a diol like ethylene (B1197577) glycol.

Stability and Protection Strategies of the Acetal Group

The diethoxy acetal group in this compound serves as a protecting group for the aldehyde functionality. This protection is crucial when performing reactions that would otherwise be incompatible with a free aldehyde, such as reactions involving strong nucleophiles or bases (e.g., Grignard reagents, organolithiums). libretexts.org Acetals are generally stable to a wide range of reagents, including hydrides, organometallics, and oxidizing agents under non-acidic conditions.

The stability of the acetal allows for selective transformations at the C-Br bond. After the desired modifications have been made to the other parts of the molecule, the acetal can be readily deprotected by treatment with aqueous acid to reveal the aldehyde for further synthetic manipulations. This protection-deprotection strategy is a cornerstone of modern organic synthesis.

Applications of 4 Bromo 1,1 Diethoxybut 2 Yne in Complex Molecule Synthesis

Total Synthesis of Natural Products and Bioactive Molecules

Despite the logical synthetic utility of a molecule containing both an electrophilic alkyne and a masked aldehyde, specific instances of its application in the total synthesis of complex natural products remain elusive in published research.

Role as an Intermediate in the Synthesis of Neocarzinostatin Chromophore (NCS-C Aplygcon)researchgate.net

There is no direct evidence in the searched scientific literature to suggest that 4-bromo-1,1-diethoxybut-2-yne serves as a key intermediate in the total synthesis of Neocarzinostatin Chromophore (NCS-C Aplygcon). Syntheses of this complex enediyne natural product typically involve intricate strategies and different key fragments.

Incorporation into Polyketide and Polyene Architectures

The synthesis of polyketide and polyene architectures often relies on the iterative coupling of smaller building blocks. While the four-carbon backbone of this compound could theoretically be incorporated into such structures, specific examples or methodologies detailing this application are not documented in the available literature.

Strategies for Convergent and Linear Total Synthesis

Convergent and linear syntheses are fundamental strategies in the construction of complex molecules. A bifunctional molecule like this compound is a potential candidate for such strategies, where the different reactive ends can be sequentially or separately manipulated. However, published total syntheses employing this specific compound in either a convergent or linear fashion have not been identified.

Synthesis of Advanced Synthetic Intermediates and Scaffolds

The potential of this compound as a precursor for various synthetic intermediates and molecular scaffolds is significant due to its functional group combination.

Precursor for Tetrabenzoporphyrin Derivatives (TATBPs)researchgate.netscholarsresearchlibrary.com

The synthesis of tetrabenzoporphyrin (TBP) derivatives often involves the cyclotetramerization of phthalonitrile (B49051) precursors or the construction from smaller, functionalized building blocks. While alkynes can be precursors to aromatic systems, there is no specific mention in the scientific literature of this compound being used as a precursor for the synthesis of tetrabenzoporphyrin derivatives.

Construction of Heterocyclic Ring Systems

The combination of an alkyne and a protected aldehyde in this compound makes it a plausible starting material for the synthesis of various heterocyclic rings through cyclization reactions. The alkyne can participate in cycloadditions or be functionalized to facilitate ring closure, while the aldehyde, once deprotected, provides a key electrophilic site. However, specific and detailed research findings outlining the use of this compound for the construction of heterocyclic systems are not available in the searched literature.

Development of Chiral Auxiliaries and Ligands

In asymmetric synthesis, the development of effective chiral auxiliaries and ligands is paramount for controlling the stereochemical outcome of a reaction. While no specific use of this compound in this context has been documented, its structure lends itself to such applications.

A hypothetical approach would involve the synthesis of a chiral variant of the diethoxy group, for instance, by using a chiral diol instead of ethanol (B145695) for the acetal (B89532) formation. This would introduce a stereogenic center that could influence the facial selectivity of reactions at the alkyne or at a new stereocenter created via substitution of the bromide. Such a chiral auxiliary could be instrumental in diastereoselective additions to the triple bond or in directing the approach of a reagent.

Methodology Development in Modern Organic Synthesis

The unique combination of a propargyl halide and a protected carbonyl group in this compound makes it an interesting substrate for the development of novel synthetic methodologies. Its reactivity can be harnessed to forge new bonds and construct molecular frameworks that would be challenging to access through other means.

Catalytic Transformations Utilizing this compound as a Substrate

The alkyne functionality in this compound is a prime target for a wide array of catalytic transformations. Transition metal catalysts, particularly those based on palladium, copper, gold, and platinum, are known to activate alkynes towards various nucleophiles and electrophiles.

For instance, Sonogashira coupling, a cornerstone of cross-coupling chemistry, would likely be a highly effective transformation for this substrate. The reaction of this compound with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst would lead to the formation of a conjugated diyne system. This methodology allows for the facile construction of extended π-systems, which are of interest in materials science and medicinal chemistry.

Another potential catalytic transformation is hydrofunctionalization of the alkyne. The addition of H-X bonds (where X can be O, N, S, etc.) across the triple bond, catalyzed by transition metals, would introduce new functional groups. The regioselectivity of such additions would be a key aspect to investigate, potentially leading to the synthesis of valuable vinyl derivatives.

Below is a table summarizing potential catalytic transformations:

Catalytic Reaction Catalyst System Potential Product Significance
Sonogashira CouplingPd(PPh₃)₄, CuI, BaseConjugated DiynesConstruction of extended π-systems
HydroaminationAu(I) or Pt(II) complexesEnamines or IminesSynthesis of nitrogen-containing compounds
HydrosilylationPt or Rh catalystsVinylsilanesVersatile synthetic intermediates
Cycloaddition ReactionsVarious transition metalsHeterocyclic compoundsAccess to diverse molecular scaffolds

Development of Novel Bond-Forming Reactions

The dual reactivity of this compound opens avenues for the development of novel bond-forming reactions. The propargyl bromide can act as an electrophile in substitution reactions, while the alkyne can participate in a variety of cycloadditions and transition metal-catalyzed processes.

One area of potential development is in tandem or cascade reactions. A reaction could be initiated at the propargyl bromide site, for example, through a nucleophilic substitution, followed by an intramolecular reaction involving the alkyne. This could lead to the rapid construction of cyclic and polycyclic systems from simple starting materials.

Furthermore, the generation of an allenyl intermediate from the propargyl bromide via treatment with a suitable base could be exploited in novel bond-forming strategies. The resulting allene (B1206475) could then participate in cycloaddition reactions or be trapped by nucleophiles, leading to a diverse range of products.

The following table outlines some hypothetical novel bond-forming reactions:

Reaction Type Reagents/Conditions Intermediate Potential Product Class
Tandem Substitution-CyclizationNucleophile, then catalystAlkylated alkyneCyclic ethers, amines, etc.
Allene Formation-CycloadditionBase, then a dienophileAllenyl acetalCycloadducts
Radical CyclizationRadical initiatorAlkynyl radicalCarbocycles and heterocycles

Mechanistic Investigations of Reactions Involving 4 Bromo 1,1 Diethoxybut 2 Yne

Elucidation of Reaction Pathways for Cross-Coupling Processes

The most prominent cross-coupling reaction for bromoalkynes like 4-bromo-1,1-diethoxybut-2-yne is the Sonogashira coupling, which forms a new carbon-carbon bond between the alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org While the complete mechanism can be complex and dependent on specific conditions, it is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orggold-chemistry.org

The Palladium Cycle: The reaction is initiated by the oxidative addition of an aryl or vinyl halide to a palladium(0) complex, forming a palladium(II) intermediate. This step activates the halide for subsequent reaction. libretexts.org

The Copper Cycle: Simultaneously, a copper(I) salt reacts with a terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step is crucial as it increases the nucleophilicity of the alkyne. libretexts.org

Transmetalation and Reductive Elimination: The key step linking the two cycles is transmetalation, where the acetylide group is transferred from the copper acetylide to the palladium(II) complex, displacing the halide. The resulting palladium(II) complex, now bearing both the aryl/vinyl group and the acetylide group, undergoes reductive elimination. This final step forms the desired coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. wikipedia.org

In the context of this compound, the molecule itself would typically serve as the electrophilic partner in a Sonogashira reaction if it were coupled with a terminal alkyne. However, its structural analogue, where the bromine is replaced by hydrogen, would participate as the nucleophilic alkyne component. The bromo-functionality makes it an ideal substrate for coupling with various terminal alkynes.

Table 1: Mechanistic Steps in the Sonogashira Coupling

StepCatalytic CycleDescriptionKey Intermediates
Oxidative Addition PalladiumThe Pd(0) catalyst inserts into the R-X bond of an aryl or vinyl halide.Pd(II)-halide complex
Acetylide Formation CopperA terminal alkyne is deprotonated by a base and coordinates to Cu(I).Copper(I) acetylide
Transmetalation BothThe acetylide ligand is transferred from copper to the Pd(II) complex.Di-organo Pd(II) complex
Reductive Elimination PalladiumThe coupled product is formed, and the Pd(0) catalyst is regenerated.Coupled alkyne, Pd(0)

Investigation of Metal-Mediated Transformations

Beyond cross-coupling and cycloaddition, various other metal-mediated transformations of this compound are mechanistically significant. The choice of metal catalyst is critical in dictating the reaction outcome.

Copper(I)-Catalyzed Reactions: Copper(I) catalysts, often in the form of CuCN·2LiCl, are effective in mediating the cross-coupling of 1-bromoalkynes with organozinc reagents. nih.gov The proposed mechanism involves the formation of a highly reactive copper/zinc species, RCu(CN)ZnX. This intermediate then reacts with the bromoalkyne. These reactions are often sensitive to temperature; controlling the temperature can be crucial to prevent side reactions and decomposition, leading to higher yields. nih.gov

Gold- and Palladium-Catalyzed Cyclizations: Gold and palladium catalysts are particularly effective at activating alkynes towards intramolecular attack by nucleophiles. While no specific studies on intramolecular cyclization of this compound derivatives were found, the general mechanism involves the coordination of the metal to the alkyne (π-activation). This coordination increases the electrophilicity of one of the alkyne carbons, rendering it susceptible to attack by a tethered nucleophile to form a new ring system.

Table 3: Role of Different Metals in Transformations

Metal CatalystTypical ReactionProposed Role of Metal
Palladium(0) Sonogashira CouplingCatalyzes oxidative addition/reductive elimination cycle wikipedia.org
Copper(I) Sonogashira Coupling, Alkyne HomocouplingForms copper acetylide, facilitates transmetalation libretexts.orgnih.gov
Gold(I)/Gold(III) Cycloadditions, Cyclizationsπ-activation of the alkyne, making it more electrophilic
Cobalt(0) [2+2+2] CyclotrimerizationTemplate for assembling three alkyne molecules via metallacycle intermediates

Role of Intermediates in Complex Reaction Sequences

The elucidation of reactive intermediates is fundamental to understanding complex reaction mechanisms. In the reactions involving this compound, several types of intermediates play pivotal roles.

Organometallic Intermediates: As seen in Sonogashira couplings and other metal-catalyzed reactions, palladium(II) complexes, copper(I) acetylides, and various metallacycles (e.g., cobaltacyclopentadienes) are critical intermediates that dictate the course of the reaction. gold-chemistry.org

Zwitterionic Intermediates: In certain polar, stepwise cycloaddition reactions, the initial bond formation can lead to a zwitterionic intermediate, which possesses both a positive and a negative charge. The lifetime and subsequent reaction of this intermediate determine the final product stereochemistry. mdpi.comnih.gov

Example: Molecular Oxygen Induced Transformations While specific mechanistic studies on molecular oxygen-induced transformations of this compound are not widely reported, the reactivity of alkynes in the presence of oxygen and metal catalysts is an area of active research. It can be postulated that under certain conditions, particularly with catalysts capable of single-electron transfer, radical intermediates could be formed. Molecular oxygen (a diradical) could intercept these intermediates or participate in the catalytic cycle, leading to oxygenated products such as α,β-unsaturated carbonyl compounds or cleaved fragments. Such pathways would proceed through highly reactive radical or peroxy intermediates, representing a departure from the two-electron pathways typical of many cross-coupling reactions.

Table 4: Key Intermediates and Their Associated Reactions

Intermediate TypeAssociated Reaction(s)Role in Mechanism
Palladium(II) Complex Sonogashira CouplingProduct of oxidative addition; accepts acetylide via transmetalation wikipedia.org
Copper(I) Acetylide Sonogashira CouplingNucleophilic alkyne species for transmetalation to palladium libretexts.org
Metallacycle Metal-Catalyzed CycloadditionsOrganometallic ring that rearranges or reacts to form the final carbocycle
Zwitterion Stepwise [4+2] CycloadditionAcyclic, charged intermediate allowing for bond rotation before ring closure researchgate.net
Radical Species Postulated Oxygen-Induced ReactionsHighly reactive species formed via single-electron transfer, leading to oxidation

Computational and Spectroscopic Characterization in Research of 4 Bromo 1,1 Diethoxybut 2 Yne

Theoretical Studies of Molecular Structure and Conformation

Computational Modeling of Reaction Transition States and Energy Profiles

The role of 4-bromo-1,1-diethoxybut-2-yne as a reactant in chemical synthesis suggests its participation in various reaction mechanisms. Computational modeling of reaction transition states and energy profiles is crucial for elucidating these pathways, understanding reaction kinetics, and predicting product formation. Techniques such as searching for transition states and calculating activation energies provide a microscopic view of the chemical transformations.

However, the scientific literature lacks specific computational studies on reactions involving this compound. Research detailing the energy profiles of its reactions, the structures of transition states, and the thermodynamics of potential reaction pathways has not been found. Such studies would be invaluable for optimizing reaction conditions and designing novel synthetic routes.

Spectroscopic Analysis for Structural Elucidation of Novel Intermediates

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation of chemical compounds and their intermediates. While basic identifiers like the CAS number (40274-30-4) and molecular formula (C₈H₁₃BrO₂) for this compound are known, detailed spectroscopic data and its interpretation for novel intermediates derived from this compound are not reported in research articles.

The analysis of ¹H NMR, ¹³C NMR, IR, and mass spectra would provide definitive evidence for the structure of any new compounds formed in reactions involving this compound. The absence of such published data hinders a comprehensive understanding of its chemical reactivity and the nature of the products and intermediates it can form.

Synthesis and Reactivity of Analogues and Derivatives of 4 Bromo 1,1 Diethoxybut 2 Yne

Systematic Variation of Halogen Substituents (e.g., 4-chloro-1,1-diethoxybut-2-yne)

The nature of the halogen atom in 4-halo-1,1-diethoxybut-2-ynes significantly influences the compound's reactivity, particularly in nucleophilic substitution and coupling reactions. The synthesis of the chloro-analogue, 4-chloro-1,1-diethoxybut-2-yne, can be achieved through methods analogous to those used for the bromo-derivative, typically involving the reaction of the corresponding propargyl alcohol with a chlorinating agent.

Comparative studies of the reactivity of 4-chloro- and 4-bromo-1,1-diethoxybut-2-yne are limited in the literature. However, based on the general principles of halide reactivity, the carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making the bromide a better leaving group in nucleophilic substitution reactions. This suggests that this compound would exhibit greater reactivity towards nucleophiles compared to its chloro counterpart. This difference in reactivity can be exploited for selective transformations in molecules containing both chloro and bromo moieties.

The choice of halogen can also impact the efficiency and conditions required for metal-catalyzed cross-coupling reactions. While bromoalkynes are commonly used substrates, chloroalkynes can sometimes offer advantages in terms of cost and the potential for orthogonal reactivity.

Table 7.1: Comparison of Predicted Reactivity for 4-Halo-1,1-diethoxybut-2-ynes

Feature 4-chloro-1,1-diethoxybut-2-yne This compound
Bond Strength (C-X) Stronger Weaker
Leaving Group Ability Good Excellent
Predicted Reactivity in SN2 Lower Higher

| Utility in Cross-Coupling | Effective with suitable catalysts | Widely used, generally more reactive |

Exploration of Different Protecting Groups for the Carbonyl Moiety

The diethyl acetal (B89532) in this compound serves as a protecting group for the aldehyde functionality. The choice of protecting group is crucial as it dictates the stability of the molecule under various reaction conditions and the ease of deprotection. While the diethyl acetal is robust under basic and neutral conditions, its cleavage requires acidic conditions, which might not be compatible with all synthetic schemes. chemistrysteps.com

The exploration of alternative protecting groups for the carbonyl moiety can provide greater flexibility in multi-step syntheses. Cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, are common alternatives that can offer different stability profiles. organic-chemistry.orgleah4sci.comyoutube.comyoutube.com For instance, 1,3-dioxanes are generally more stable to acidic hydrolysis than their 1,3-dioxolane (B20135) counterparts. organic-chemistry.org The synthesis of these analogues would involve the reaction of the corresponding γ-bromo-α,β-alkynyl aldehyde with the appropriate diol under acidic catalysis.

The stability of these protecting groups can be fine-tuned by introducing substituents on the diol backbone. Furthermore, thioacetals can be employed for their enhanced stability and different deprotection methods, which often involve mercury(II) salts or other soft Lewis acids.

Table 7.2: Common Acetal Protecting Groups and Their Properties

Protecting Group Structure Formation Conditions Cleavage Conditions Stability
Diethyl Acetal -CH(OCH2CH3)2 Ethanol (B145695), Acid Catalyst Aqueous Acid Stable to base, nucleophiles
1,3-Dioxolane Cyclic 5-membered ring Ethylene (B1197577) Glycol, Acid Catalyst Aqueous Acid Stable to base, nucleophiles

| 1,3-Dioxane | Cyclic 6-membered ring | 1,3-Propanediol, Acid Catalyst | Aqueous Acid | More stable to acid than dioxolanes |

Synthesis and Reactivity of Allenic Analogues (e.g., 3-bromo-4,4-diethoxy-buta-1,2-diene)

Allenic analogues of this compound, such as 3-bromo-4,4-diethoxy-buta-1,2-diene, are valuable synthetic intermediates. The synthesis of such bromoallenes can be envisioned through the reaction of a suitable propargyl precursor. For instance, the reaction of the corresponding propargyl alcohol with a brominating agent under conditions that favor rearrangement can yield the desired bromoallene.

The reactivity of 3-bromo-4,4-diethoxy-buta-1,2-diene is expected to be rich and varied. The allenic moiety can participate in cycloaddition reactions, while the bromo substituent can be displaced by nucleophiles or undergo metal-catalyzed coupling reactions. The presence of the diethoxy acetal group provides a handle for further functionalization after deprotection to the aldehyde.

Reactions of bromoallenes can proceed with a high degree of stereocontrol, making them attractive building blocks in asymmetric synthesis. The specific reactivity of 3-bromo-4,4-diethoxy-buta-1,2-diene would be influenced by the steric and electronic properties of the diethyl acetal group.

Table 7.3: Potential Reactions of 3-bromo-4,4-diethoxy-buta-1,2-diene

Reaction Type Reagents Potential Product
Nucleophilic Substitution Nu- 4,4-diethoxy-3-(nucleophile)buta-1,2-diene
Suzuki Coupling R-B(OH)2, Pd catalyst 4,4-diethoxy-3-(aryl/vinyl)buta-1,2-diene
Sonogashira Coupling Terminal Alkyne, Pd/Cu catalyst 4,4-diethoxy-3-(alkynyl)buta-1,2-diene
[4+2] Cycloaddition Diene Substituted cyclohexene (B86901) derivative

| [2+2] Cycloaddition | Alkene | Substituted cyclobutane (B1203170) derivative |

Studies on Homologated and Substituted Alkynyl Bromides

The synthesis and reactivity of homologated and substituted alkynyl bromides derived from the basic this compound scaffold allow for the exploration of structure-activity relationships and the development of new synthetic methodologies.

Homologation: The synthesis of homologated alkynyl bromides, such as 5-bromo-1,1-diethoxypent-2-yne, can be achieved by introducing an additional methylene (B1212753) group into the carbon chain. This can be accomplished through various synthetic strategies, for example, by starting from a longer-chain propargyl alcohol. The increased chain length can influence the molecule's conformational flexibility and its reactivity in intramolecular reactions. A related homologated compound, 5-Bromo-1-(1-ethoxyethoxy)pent-2-yne, has been reported, indicating the feasibility of such structures. nih.gov

Substitution: The introduction of substituents on the alkynyl chain can significantly alter the electronic and steric properties of the molecule. For example, alkyl or aryl substituents at the C-1 position (adjacent to the acetal) could influence the acidity of the propargylic protons and the reactivity of the triple bond. The synthesis of such substituted derivatives could be achieved by employing appropriately substituted starting materials. The reactivity of these substituted alkynyl bromides in coupling and substitution reactions would be dependent on the nature and position of the substituent. For instance, an electron-withdrawing group could decrease the electron density of the alkyne, affecting its participation in certain cycloaddition reactions.

Table 7.4: Examples of Homologated and Substituted Analogues

Compound Name Structure Potential Synthetic Precursor
5-bromo-1,1-diethoxypent-2-yne BrCH2C≡CCH2CH(OEt)2 Pent-2-yn-1,5-diol

| 4-bromo-1,1-diethoxy-1-phenylbut-2-yne | BrCH2C≡CC(Ph)(OEt)2 | 1-Phenylprop-2-yn-1-ol |

Future Directions and Perspectives in 4 Bromo 1,1 Diethoxybut 2 Yne Research

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the propargyl bromide moiety in 4-bromo-1,1-diethoxybut-2-yne is a prime target for catalytic innovation. Future research will likely focus on the development of novel catalytic systems to control the regioselectivity and stereoselectivity of its reactions. For instance, the use of transition-metal catalysts, such as those based on palladium, copper, or gold, could enable a diverse array of cross-coupling reactions. The development of chiral catalysts could also allow for the asymmetric synthesis of complex molecules, a critical need in the pharmaceutical industry.

Photoredox catalysis presents another frontier for activating and functionalizing bromoalkynes. nih.gov Visible-light-promoted reactions could offer milder and more environmentally friendly synthetic routes compared to traditional methods, potentially allowing for transformations that are currently challenging. nih.gov The development of organocatalysts for reactions involving this compound could also provide metal-free alternatives, reducing the risk of metal contamination in final products.

Table 1: Potential Catalytic Transformations of this compound

Reaction TypePotential Catalyst ClassDesired Outcome
Cross-CouplingPalladium, Copper, NickelFormation of new carbon-carbon and carbon-heteroatom bonds.
Asymmetric AlkylationChiral Lewis Acids, OrganocatalystsEnantioselective introduction of the butyne scaffold.
CycloadditionsGold, RutheniumSynthesis of complex heterocyclic structures.
Photoredox ReactionsIridium or Ruthenium complexes, Organic dyesFunctionalization under mild, light-driven conditions.

Application in Flow Chemistry and Automated Synthesis

The unique properties of this compound make it a candidate for integration into continuous flow chemistry and automated synthesis platforms. Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, better temperature and pressure control, and the potential for higher yields and purity. The ability to precisely control reaction conditions in a flow reactor could be particularly beneficial for managing the reactivity of this energetic functional group.

Automated synthesis platforms, which combine flow chemistry with real-time reaction monitoring and optimization, could accelerate the exploration of the chemical space accessible from this compound. Such systems would enable the rapid screening of reaction conditions and catalysts, as well as the on-demand synthesis of libraries of compounds for biological screening.

Integration into Supramolecular Chemistry and Materials Science

The rigid, linear structure of the alkyne unit within this compound makes it an attractive building block for supramolecular chemistry and materials science. Alkynes are known to participate in a variety of non-covalent interactions, such as π-stacking and hydrogen bonding, which are fundamental to the construction of self-assembling systems. wikipedia.org The bromo and diethoxyacetal functionalities offer sites for further modification, allowing for the tuning of the molecule's electronic and steric properties.

In materials science, polymers and oligomers derived from this compound could exhibit interesting electronic and optical properties. The high carbon content and potential for conjugation suggest applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atom could also be exploited for post-polymerization modification, enabling the creation of functional materials with tailored properties.

Design of Novel Reagents and Methodologies Based on the Core Structure

The bifunctional nature of this compound allows for its use as a linchpin in the design of novel reagents and synthetic methodologies. For example, it could be used to develop new multicomponent reactions, where its two reactive sites participate in a cascade of bond-forming events to rapidly build molecular complexity.

Furthermore, the core structure could be elaborated into a new class of organometallic reagents. For instance, conversion of the bromide to an organometallic species (e.g., Grignard or organolithium reagent) would unmask a nucleophilic carbon, which could then be used in a variety of carbon-carbon bond-forming reactions. The acetal (B89532) could then be deprotected to reveal the aldehyde for further transformations. This "umpolung" (reactivity inversion) strategy would significantly expand the synthetic utility of this versatile building block.

Q & A

Basic: What are the recommended synthetic routes for 4-bromo-1,1-diethoxybut-2-yne, and how can its purity be validated?

Methodological Answer:
The synthesis typically involves acetal protection of a precursor alkyne followed by bromination. For example, reacting 1,1-diethoxybut-2-yne with a brominating agent (e.g., NBS or HBr under controlled conditions) yields the target compound. Purification via fractional distillation or column chromatography (using silica gel and non-polar solvents) is critical to isolate the product. Characterization should include:

  • 1H/13C NMR to confirm the acetal protons (δ 1.2–1.4 ppm for ethoxy CH3) and the alkyne/bromine environment.
  • IR spectroscopy to identify the C≡C stretch (~2100 cm⁻¹) and acetal C-O bonds (~1100 cm⁻¹).
  • X-ray crystallography (using SHELX software ) for definitive structural confirmation if single crystals are obtainable.
    Reference:

Basic: Which spectroscopic techniques are most reliable for distinguishing this compound from structurally similar brominated acetals?

Methodological Answer:

  • 1H NMR : The ethoxy groups produce distinct triplets (δ 3.5–4.0 ppm), while the alkyne proton (if present) appears as a singlet (~δ 2.5 ppm). Bromine’s electronegativity deshields adjacent protons, shifting signals downfield.
  • 13C NMR : The acetal carbons appear at δ 95–105 ppm, and the alkyne carbons at δ 70–85 ppm. The quaternary carbon bonded to bromine is identifiable at δ 40–50 ppm.
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 221 (M+) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) confirm the molecular formula.
    Reference:

Advanced: How can density functional theory (DFT) models predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
DFT calculations (e.g., using the B3LYP functional) can model the compound’s electronic structure:

  • HOMO-LUMO analysis reveals sites susceptible to nucleophilic/electrophilic attack. The bromine atom’s σ* orbital (LUMO) is critical in SN2 reactions.
  • Charge distribution maps highlight polarization between the electron-withdrawing bromine and electron-donating ethoxy groups, influencing regioselectivity.
  • Transition state simulations (e.g., for Sonogashira coupling) can optimize reaction conditions by predicting activation energies.
    Reference:

Advanced: What crystallographic challenges arise when resolving the structure of this compound, and how are they mitigated?

Methodological Answer:

  • Crystal Growth : Brominated alkynes often form disordered crystals. Slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate) improves crystal quality.
  • Data Collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) with low-temperature (100 K) settings reduces thermal motion artifacts.
  • Refinement : SHELXL is used to model anisotropic displacement parameters for bromine and oxygen atoms. Twinning or disorder requires iterative refinement with constraints.
    Reference:

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.
  • Storage : Keep in amber glass bottles under inert gas (N2/Ar) at 2–8°C to prevent degradation.
  • Spill Management : Neutralize brominated compounds with sodium bicarbonate or sand before disposal.
    Reference:

Advanced: How do steric effects from ethoxy groups influence the bromine atom’s reactivity in nucleophilic substitutions?

Methodological Answer:
The ethoxy groups create steric hindrance around the brominated carbon, favoring:

  • SN1 Mechanisms : Solvolysis in polar protic solvents (e.g., ethanol/water) due to carbocation stabilization.
  • Elimination Over Substitution : Bulky bases (e.g., t-BuOK) promote dehydrohalogenation to form conjugated enynes.
  • Cross-Coupling Limitations : Suzuki-Miyaura reactions may require ligands (e.g., SPhos) to mitigate steric interference.
    Reference:

Advanced: How should researchers address discrepancies in reported synthetic yields or spectroscopic data for this compound?

Methodological Answer:

  • Triangulation : Validate results using multiple techniques (e.g., NMR, HPLC, and elemental analysis).
  • Replication : Repeat reactions under inert atmospheres to exclude moisture/oxygen interference.
  • Peer Review : Compare data with crystallographic databases (e.g., CCDC) or computational models.
    Reference:

Basic: What purification strategies are optimal for this compound post-synthesis?

Methodological Answer:

  • Distillation : Use vacuum distillation (bp ~120–140°C at 10 mmHg) to separate from low-boiling byproducts.
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate (9:1) to isolate the product. Monitor fractions by TLC (Rf ~0.4 in same solvent system).
  • Recrystallization : Use chilled pentane to obtain high-purity crystals.
    Reference:

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